

Check Availability & Pricing

# GSK2194069: A Potent and Selective FASN Inhibitor for Investigating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK2188931B |           |
| Cat. No.:            | B1150086    | Get Quote |

Application Notes and Protocols for Researchers

Note on Compound Identification: Initial searches for "GSK2188931B" did not yield specific information related to a fatty acid synthase (FASN) inhibitor. However, the compound "GSK2194069" is a well-documented potent and selective FASN inhibitor developed by GlaxoSmithKline. It is highly probable that GSK2194069 is the compound of interest for studying lipid metabolism. These application notes are therefore based on the available data for GSK2194069.

### Introduction

GSK2194069 is a powerful and specific inhibitor of human fatty acid synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids.[1] FASN is a multifunctional enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling, making it an attractive therapeutic target.[1] GSK2194069 specifically targets the β-ketoacyl reductase (KR) domain of FASN, exhibiting potent enzymatic and cellular activity.[1][2] These characteristics make GSK2194069 an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of lipid metabolism and its role in disease, particularly in oncology.

### **Data Presentation**



The following tables summarize the quantitative data available for GSK2194069, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Inhibitory Activity of GSK2194069

| Parameter                     | Value        | Substrate(s)                       | Notes                            |
|-------------------------------|--------------|------------------------------------|----------------------------------|
| IC_50 (hFAS overall reaction) | 7.7 ± 4.1 nM | Acetyl-CoA, Malonyl-<br>CoA, NADPH | Assay detecting released CoA.[3] |
| IC_50 (KR domain)             | 7.7 nM       | Acetoacetyl-CoA,<br>NADPH          |                                  |
| K_i (KR domain)               | 5.6 nM       | NADPH                              |                                  |
| IC_50 (KR domain)             | 4.8 nM       | Acetoacetyl-CoA                    | _                                |

Table 2: Cellular Activity of GSK2194069 in Cancer Cell Lines



| Cell Line | Cancer Type            | Parameter                                 | Value                                                     | Notes                                                      |
|-----------|------------------------|-------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------|
| A549      | Non-small cell<br>lung | EC_50<br>(phosphatidylcho<br>line levels) | 15.5 ± 9 nM                                               | Correlates with decreased palmitate synthesis.[2]          |
| KATO-III  | Gastric                | FASN Inhibition                           | Effective at 100<br>nM                                    | Measured by inhibition of de novo fatty acid synthesis.[2] |
| MKN45     | Gastric                | FASN Inhibition                           | Effective at 100<br>nM                                    | Measured by inhibition of de novo fatty acid synthesis.[2] |
| SNU-1     | Gastric                | FASN Inhibition                           | Effective at 100<br>nM                                    | Measured by inhibition of de novo fatty acid synthesis.[2] |
| LNCaP     | Prostate               | Growth Inhibition                         | Higher efficacy<br>than in FASN-<br>negative PC3<br>cells |                                                            |

## **Signaling Pathways and Experimental Workflows**

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of GSK2194069.

## Signaling Pathway of Fatty Acid Synthesis and FASN Inhibition









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]







- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GSK2194069: A Potent and Selective FASN Inhibitor for Investigating Lipid Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150086#gsk2188931b-as-a-tool-for-studying-lipid-metabolism]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com